molecular formula C18H19N5O2S B4730323 2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide

Cat. No. B4730323
M. Wt: 369.4 g/mol
InChI Key: NEOLADYUKODPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(2-ethoxyphenyl)acetamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as BTA-EG6 and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of BTA-EG6 is not fully understood yet. However, studies have suggested that it may act as a redox mediator and generate reactive oxygen species (ROS) upon irradiation. ROS can cause oxidative damage to cells and lead to cell death.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit good biocompatibility and low cytotoxicity. It has been used in various studies to investigate its effects on different cell lines. BTA-EG6 has been shown to induce cell death in cancer cells upon irradiation.

Advantages and Limitations for Lab Experiments

BTA-EG6 has several advantages for lab experiments. It is easy to synthesize and has a high yield. It has also shown good biocompatibility and low cytotoxicity, making it suitable for use in cell-based assays. However, one of the limitations of BTA-EG6 is that its mechanism of action is not fully understood yet.

Future Directions

1. Investigating the mechanism of action of BTA-EG6 in detail to understand its potential applications in different fields.
2. Developing new derivatives of BTA-EG6 with improved properties for specific applications.
3. Studying the effects of BTA-EG6 on different types of cancer cells and exploring its potential as a photosensitizer in cancer treatment.
4. Investigating the potential of BTA-EG6 as a fluorescent probe for the detection of thiols in vivo.
5. Exploring the use of BTA-EG6 in other scientific fields such as materials science and bioengineering.
Conclusion:
In conclusion, BTA-EG6 is a promising chemical compound that has shown potential applications in various scientific fields. Its easy synthesis, good biocompatibility, and low cytotoxicity make it suitable for use in lab experiments. Further research is required to fully understand its mechanism of action and explore its potential applications in different fields.

Scientific Research Applications

BTA-EG6 has been used in various scientific studies due to its potential applications in different fields. It has been used as a fluorescent probe for the detection of thiols in cells. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment.

properties

IUPAC Name

2-(1-benzyltetrazol-5-yl)sulfanyl-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-2-25-16-11-7-6-10-15(16)19-17(24)13-26-18-20-21-22-23(18)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOLADYUKODPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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